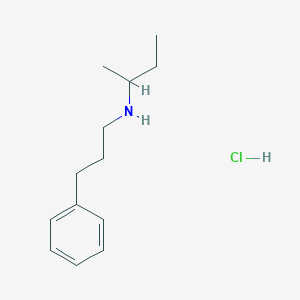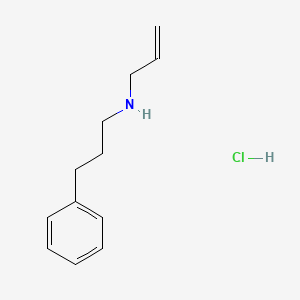
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular formula of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride is C13H22ClN . Its molecular weight is 227.78 .Physical And Chemical Properties Analysis
The physical and chemical properties of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride include its molecular structure, melting point, boiling point, density, and molecular weight .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study on the synthesis and characterisation of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives highlighted the antimicrobial and anti-diabetic screening of these compounds, suggesting their potential in medical applications (Ramya et al., 2017).
Therapeutic Applications
- Research on aminoalkanolic derivatives of xanthone discussed their synthesis, physicochemical properties, and potential antiepileptic activity, indicating their relevance in developing treatments for epilepsy (Marona et al., 1998).
- A study evaluating the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols suggested their potential use in organ transplantation, highlighting the significance of structural modifications for enhanced activity (Kiuchi et al., 2000).
- The antidepressant-like effects of neurokinin receptor antagonists were explored in the forced swim test in rats, indicating the potential of these compounds in treating depression (Dableh et al., 2005).
Pharmacokinetics and Metabolism
- The identification of circulatory and excretory metabolites of a novel nitric oxide donor in rat plasma, bile, urine, and faeces by liquid chromatography–tandem mass spectrometry provided insights into the metabolism of these compounds and their potential therapeutic applications (Li et al., 2011).
Wirkmechanismus
Target of Action
It has been suggested that the compound may interact with trypsin-1 and trypsin-2 . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is hypothesized that it may interact with its targets, trypsin-1 and trypsin-2, leading to changes in their activity
Biochemical Pathways
Given its potential interaction with trypsin-1 and trypsin-2, it may influence protein digestion and other processes regulated by these enzymes . More research is required to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Given its potential interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes, such as protein digestion
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGIESSKGZHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344199.png)

amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)